molecular formula C14H10O2 B091356 2-Benzoylbenzaldehyde CAS No. 16780-82-8

2-Benzoylbenzaldehyde

Cat. No.: B091356
CAS No.: 16780-82-8
M. Wt: 210.23 g/mol
InChI Key: HIHTVTATSKDEQF-UHFFFAOYSA-N
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Description

2-Benzoylbenzaldehyde is an organic compound with the molecular formula C14H10O2. It is a derivative of benzaldehyde, where a benzoyl group is attached to the ortho position of the benzaldehyde ring.

Safety and Hazards

The safety data sheet for 2-Benzoylbenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CHO+C6H5COClAlCl3C6H5COC6H4CHO\text{C}_6\text{H}_5\text{CHO} + \text{C}_6\text{H}_5\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{CHO} C6​H5​CHO+C6​H5​COClAlCl3​​C6​H5​COC6​H4​CHO

Another method involves the oxidation of 2-benzoyltoluene using an oxidizing agent like potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Benzoylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a synthetic intermediate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a benzoyl and a formyl group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to undergo intramolecular cyclization reactions, such as the Diels-Alder reaction, further distinguishes it from similar compounds .

Properties

IUPAC Name

2-benzoylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHTVTATSKDEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168376
Record name 2-Benzoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16780-82-8
Record name 2-Benzoylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016780828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1 g. of selenium dioxide and 1 g. of 2-hydroxymethylbenzhydrol in 5 ml. of acetic acid was refluxed for 41/2 hours. The solution was cooled, filtered from selenium and the filtrate was poured into ice water and made alkaline with sodium hydroxide. Extraction with ether gave a yellow oil to which petroleum ether was added. White prisms were obtained which melted at 64°-67°. Ultraviolet maximum (2-propanol) at 226/7 mμ (ε = 15,750) and 251/2 mμ (ε = 18,500), inflexion at 294 mμ (ε = 2600); infrared absorption (CHCl3) at 1665 cm-1 and 1705 cm-1
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Synthesis routes and methods II

Procedure details

The benzaldehyde of formula VII may be prepared from the corresponding methyl-substituted benzophenone. The methyl substituent is first subjected to side-chain bromination, e.g. by treatment with bromine and the resulting dibromomethyl benzophenone hydrolysed with strong mineral acid, e.g. sulphuric acid to give the corresponding benzoyl-benzaldehyde. The aldehyde group can then be protected, e.g. as an acetal or ketal and the unprotected carbonyl group linking the two aromatic rings then reacted with methyl magnesium iodide under the conditions of the Grignard synthesis followed by dehydration or reacted with a Wittig reagent to convert that carbonyl group into a corresponding 1-phenylvinyl benzaldehyde in which the aldehyde group is protected. The protecting group can then be removed to give the 1-phenylvinyl benzaldehyde which can then be reacted with methyl magnesium iodide, hydrogen cyanide or ethynyl magnesium bromide to give the correspondingly α-substituted 1-phenylvinyl benzyl alcohol. Protection of the aldehyde group is not necessary when, for example, an α-methyl-benzyl alcohol product is required. In such a case, a benzoyl-benzaldehyde can be reacted with 2 equivalents of, for example, methyl magnesium iodide in accordance with the reaction: ##STR13## The Grignard technique can also be used directly on α-substituted benzoyl-benzoyl alcohols, e.g. in accordance with the reaction: ##STR14##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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